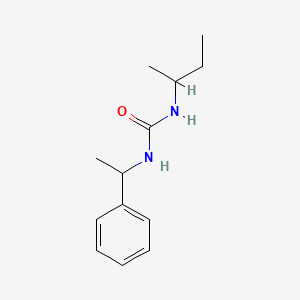![molecular formula C16H24N2O3S B4833781 N-ethyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4833781.png)
N-ethyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-ethyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, also known as E-4031, is a potent and selective blocker of the rapid component of the delayed rectifier potassium current in cardiac myocytes. This compound has been widely used in scientific research to investigate the mechanisms underlying cardiac arrhythmias and to develop new anti-arrhythmic drugs.
Mechanism of Action
The mechanism of action of N-ethyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide involves binding to the pore-forming subunit of the IKr channel, thereby blocking the flow of potassium ions through the channel. This results in a reduction of the repolarization current and prolongation of the action potential duration. N-ethyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has a high affinity for the IKr channel, with an IC50 value of around 0.5 nM.
Biochemical and Physiological Effects
N-ethyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has several biochemical and physiological effects on cardiac myocytes. In addition to blocking IKr, this compound also inhibits the inward rectifier potassium current (IK1) and the L-type calcium current (ICa,L) at higher concentrations. N-ethyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to induce early afterdepolarizations (EADs) and torsades de pointes (TdP) arrhythmias in isolated cardiac myocytes and in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-ethyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its high potency and selectivity for the IKr channel. This allows for precise control of the repolarization current and the action potential duration in cardiac myocytes. However, one limitation of using N-ethyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is its potential to induce arrhythmias, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving N-ethyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of new anti-arrhythmic drugs that target the IKr channel. N-ethyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been used as a template for the design of new compounds with improved selectivity and safety profiles. Another area of interest is the investigation of the role of IKr in other tissues, such as the central nervous system and the pancreas. N-ethyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to block IKr in these tissues as well, suggesting potential therapeutic applications for neurological and metabolic disorders.
Scientific Research Applications
N-ethyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been extensively used in scientific research to investigate the mechanisms underlying cardiac arrhythmias. Specifically, this compound has been used to study the role of the rapid component of the delayed rectifier potassium current (IKr) in the repolarization of cardiac action potentials. N-ethyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide blocks IKr in a concentration-dependent manner, leading to prolongation of the action potential duration and the QT interval on the electrocardiogram.
properties
IUPAC Name |
N-ethyl-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-17-16(19)15-8-10-18(11-9-15)22(20,21)12-14-6-4-13(2)5-7-14/h4-7,15H,3,8-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVIKJQYRGYJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4833713.png)

![methyl 4-{[1H-indol-3-yl(oxo)acetyl]amino}benzoate](/img/structure/B4833723.png)
![3-[(4-chlorobenzyl)thio]-5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4833731.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 2-furoate](/img/structure/B4833732.png)

![5-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4833739.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4833751.png)
![N-(4-methoxybenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4833758.png)

![5-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-2-furamide](/img/structure/B4833778.png)
![4-(4-methoxyphenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4833786.png)
![N-(4-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4833788.png)
